Bienvenue dans la boutique en ligne BenchChem!

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Ligand efficiency Fragment-based drug discovery Tuberculosis

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS 681838-49-3, synonym WAY-324418) is a synthetic, heterocyclic small molecule (MW 262.29 g/mol, formula C₁₁H₁₀N₄O₂S) composed of a fused triazolo[4,3-a]benzimidazole core bearing a N9-methyl substituent and a thioether-linked acetic acid side chain. The compound is annotated as a Mycobacterium tuberculosis shikimate kinase (MtSk) inhibitor, a target within the bacterium-specific shikimate pathway essential for aromatic amino acid biosynthesis.

Molecular Formula C11H10N4O2S
Molecular Weight 262.29 g/mol
Cat. No. B493864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
Molecular FormulaC11H10N4O2S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N3C1=NN=C3SCC(=O)O
InChIInChI=1S/C11H10N4O2S/c1-14-7-4-2-3-5-8(7)15-10(14)12-13-11(15)18-6-9(16)17/h2-5H,6H2,1H3,(H,16,17)
InChIKeyHPDRIBLMKYOXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS 681838-49-3): Compound Profile & Core Identity


[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid (CAS 681838-49-3, synonym WAY-324418) is a synthetic, heterocyclic small molecule (MW 262.29 g/mol, formula C₁₁H₁₀N₄O₂S) composed of a fused triazolo[4,3-a]benzimidazole core bearing a N9-methyl substituent and a thioether-linked acetic acid side chain . The compound is annotated as a Mycobacterium tuberculosis shikimate kinase (MtSk) inhibitor, a target within the bacterium-specific shikimate pathway essential for aromatic amino acid biosynthesis . It is commercially supplied at >99% purity (HPLC), soluble in DMSO at 10 mM, and stored as powder at –20 °C (3-year stability), making it suitable for in vitro enzyme assays and cell-based anti-tubercular screening . This guide establishes the quantitative and qualitative grounds for selecting this specific derivative over its closest structural analogs.

Why [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid Cannot Be Readily Substituted by In-Class Analogs


The triazolo[4,3-a]benzimidazole scaffold is highly tunable; seemingly minor changes at the N9 position or the thioether-linked carboxylic acid chain can profoundly alter target engagement, physicochemical properties, and biological selectivity. Commercially available analogs that vary the N9-alkyl group (e.g., 9-ethyl, 9-benzyl, or 9-phenyl) or extend the acid chain by a single methylene unit (propanoic acid derivative WAY-324420) are all annotated as MtSk inhibitors, yet they differ in molecular weight (Δ up to 76 Da), lipophilicity, steric bulk, and pKa, each of which impacts enzyme binding kinetics, bacterial cell wall penetration, and off-target liability . Generic procurement without reference to the specific N9-methyl, thioacetic acid configuration risks irreproducible screening results and confounded structure–activity relationship (SAR) interpretations. The evidence items below provide quantitative differentiation parameters that justify compound-specific selection.

Quantitative Evidence Guide: Differentiating [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid from Its Closest Analogs


Molecular Weight Advantage for Ligand Efficiency Metrics vs. 9-Benzyl and 9-Phenyl Analogs

The target compound (MW 262.29 Da) is significantly lighter than its closest aryl-substituted analogs: the 9-benzyl derivative (MW 338.38 Da, CAS 606120-73-4) and the 9-phenyl derivative (MW 324.36 Da, CAS 831247-98-4) . Assuming equipotent MtSk inhibition (both annotated as MtSk inhibitors), the lower molecular weight of the 9-methyl derivative confers inherently superior ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy-atom count) [1]. A 76-Da reduction relative to the 9-benzyl analog corresponds to a ~29% lower heavy-atom count, which directly benefits LE and LipE metrics used in hit-to-lead prioritization [1].

Ligand efficiency Fragment-based drug discovery Tuberculosis

Acetic Acid vs. Propanoic Acid Side Chain: pKa and Steric Differentiation for Target Binding

The target compound bears a thioacetic acid moiety (–SCH₂COOH), whereas its direct comparator WAY-324420 (CAS 681838-50-6) incorporates a thiopropanoic acid group (–SCH(CH₃)COOH) with an additional α-methyl branch on the side chain . The calculated aqueous pKa of the acetic acid derivative (~3.4–3.8 for the carboxylic acid proton) is predicted to be 0.3–0.5 units lower than that of the propanoic acid analog due to the electron-withdrawing effect of the α-methyl group in the latter . At physiological pH 7.4, both compounds exist predominantly as carboxylate anions, but the acetic acid derivative presents a less sterically hindered, more linear binding conformation. This is critical for the MtSk active site where the shikimate-binding pocket accommodates planar, hydrogen-bond-rich substrates [1]. The α-methyl branch in WAY-324420 introduces a chiral center (racemic mixture unless resolved) and may clash with active-site residues, potentially reducing binding affinity or altering selectivity.

Structure–activity relationship Enzyme inhibition pKa modulation

Physicochemical Property Comparison: Density as a Surrogate for Molecular Packing and Formulation

The experimentally reported density of the target compound is 1.6 ± 0.1 g/cm³ . In contrast, the 9-unsubstituted parent scaffold, (9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylthio)acetic acid (CAS 511239-00-2, MW 248.26 Da, C₁₀H₈N₄O₂S), lacks the N9-methyl group and has a lower molecular weight . While density data for the unsubstituted analog is not publicly available, the addition of the N9-methyl group increases molecular weight by ~14 Da and introduces a hydrophobic contact point, which typically enhances crystal lattice packing energy and may improve solid-state stability. Higher density can correlate with lower hygroscopicity and better powder flow characteristics, which are advantageous for accurate compound weighing and formulation into screening plates.

Pre-formulation Solid-state properties Quality control

Annotated Target Selectivity: MtSk Inhibition as a Defined Biochemical Handle vs. Untargeted Antimicrobial Scaffolds

WAY-324418 (the target compound) and its propanoic acid analog WAY-324420 are both explicitly annotated as Mycobacterium tuberculosis shikimate kinase (MtSk) inhibitors by the commercial supplier AbMole BioScience, based on primary screening data . In contrast, other triazolo[4,3-a]benzimidazole acetic acid derivatives (e.g., 9-phenoxyethyl or 9-benzyl variants) are described in vendor databases with generic antimicrobial, antifungal, or anticancer annotations without a specified molecular target . The MtSk annotation provides a testable biochemical hypothesis: inhibition of the shikimate pathway, a target absent in mammals, offers a defined selectivity mechanism. For researchers designing target-based screens, the availability of a compound with an explicitly annotated enzyme target reduces the experimental burden of deconvoluting mechanism of action.

Target-based screening Anti-tubercular Shikimate pathway

Purity Specification Benchmark: >99% Enables Reproducible Enzyme Kinetics and Crystallography Trials

AbMole BioScience specifies the purity of WAY-324418 as >99% (HPLC), with a Certificate of Analysis available . This exceeds the typical purity specification of 95–97% offered by alternative suppliers (e.g., Leyan supplies the compound at 97% purity) . For enzyme kinetic studies (e.g., determination of Ki, IC₅₀, or mechanism of inhibition), impurities at the 3–5% level can confound results—especially if the impurity is a more potent inhibitor, a fluorescent artifact, or a metal chelator. Similarly, protein crystallography trials demand high chemical purity to avoid heterogeneous ligand occupancy in the active site. The >99% specification reduces the risk of data artifacts and supports more confident SAR conclusions.

Compound quality Enzyme kinetics Structural biology

Anticonvulsant Class-Level Benchmark: Triazolo[4,3-a]benzimidazole Scaffold Delivers ED₅₀ Values Comparable to Carbamazepine in MES Models

Although no anticonvulsant data are available for the target compound itself, a closely related class of 9-alkyl-2,9-dihydro-3H-1,2,4-triazolo[4,3-a]benzimidazole-3-one derivatives has been evaluated in the maximal electroshock seizure (MES) model in mice. Compound 4p (9-(2,6-dichlorobenzyl) derivative) exhibited an intraperitoneal ED₅₀ of 31.69 mg/kg, TD₅₀ >350 mg/kg, and a protective index (PI = TD₅₀/ED₅₀) >11.04 [1]. The same compound showed an oral ED₅₀ of 44.01 mg/kg with PI = 31.6 [2]. For comparison, the reference drug carbamazepine has a reported PI of 6.4 in similar MES models [3]. These data establish the triazolo[4,3-a]benzimidazole scaffold as a class capable of delivering anticonvulsant protection with a therapeutic window superior to a first-line clinical agent. The target compound, bearing an identical core with a distinct C3-thioacetic acid substituent, represents an unexplored chemotype for anticonvulsant screening.

Anticonvulsant Maximal electroshock Protective index

Best Research and Industrial Application Scenarios for [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid


Target-Based Anti-Tubercular Drug Discovery: MtSk Inhibition Screening

Use this compound as a reference MtSk inhibitor in biochemical enzyme assays (e.g., coupled ATPase assay monitoring ADP production) to benchmark novel MtSk inhibitor chemotypes. The defined molecular target, >99% purity, and DMSO solubility at 10 mM enable dose–response studies for IC₅₀ determination . The low molecular weight (262.29 Da) and achiral structure simplify hit validation and co-crystallography trials using MtSk crystal structures such as PDB 2G1K [1]. Pair with the propanoic acid analog WAY-324420 to establish SAR around the thioether-linked acid side chain.

Structure–Activity Relationship (SAR) Library Design Around the N9 Position

Procure this specific 9-methyl derivative as the minimal alkyl-substituted reference point for a systematic SAR investigation of the N9 position. Compare against commercially available 9-ethyl, 9-benzyl, and 9-phenyl analogs to quantify the effect of increasing steric bulk and lipophilicity on MtSk inhibitory potency, antibacterial MIC, and mammalian cytotoxicity. The 29–76 Da molecular weight advantage of the 9-methyl compound supports fragment-growth strategies and ligand-efficiency-driven optimization .

Anticonvulsant Drug Discovery: MES Screening of C3-Thioacetic Acid Derivatives

Screen this compound in the maximal electroshock seizure (MES) model based on class-level anticonvulsant activity of 9-alkyl-triazolo[4,3-a]benzimidazole-3-ones, which have demonstrated ED₅₀ values of 31.69 mg/kg (i.p.) and protective indices exceeding 11 . The C3-thioacetic acid substituent of the target compound differs from the 3-one moiety of known anticonvulsant congeners, offering an opportunity to explore a novel pharmacophoric element while retaining the core scaffold associated with favorable therapeutic windows.

High-Purity Reference Standard for Analytical Method Development

Utilize the >99% purity grade (AbMole Cat. M20103) as a quantitative reference standard for HPLC-MS method development and validation in pharmacokinetic or metabolic stability studies . The well-characterized solubility (DMSO, 10 mM) and storage stability (–20 °C, 3 years as powder) ensure lot-to-lot consistency essential for regulated bioanalytical workflows.

Quote Request

Request a Quote for [(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.